N,N-diethyl-2-methoxynaphthalene-1-sulfinamide
Description
N,N-Diethyl-2-methoxynaphthalene-1-sulfinamide is a sulfinamide derivative featuring a naphthalene core substituted with a methoxy group at position 2 and a diethylamino-sulfinamide moiety at position 1. Sulfinamides (R-S(O)-NHR') are structurally distinct from sulfonamides (R-S(O)₂-NHR') due to their reduced oxidation state at sulfur, which influences their electronic properties, reactivity, and biological interactions . This compound’s naphthalene backbone enhances aromatic π-π interactions, while the methoxy group modulates electron density and solubility .
Properties
IUPAC Name |
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17)15-13-9-7-6-8-12(13)10-11-14(15)18-3/h6-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUSBCKWNBITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)C1=C(C=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene with diethylamine and a sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product meets industrial purity standards .
Chemical Reactions Analysis
General Chemical Reactions of Sulfinamides
Sulfinamides can undergo several types of reactions, including:
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Nucleophilic Substitution : Sulfinamides can participate in nucleophilic substitution reactions where the sulfinyl group acts as a leaving group under certain conditions.
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Oxidation : Sulfinamides can be oxidized to sulfonamides, which are more stable and have different reactivity profiles.
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Reduction : Conversely, sulfinamides can be reduced to sulfenamides or other sulfur-containing compounds.
Potential Reactions of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide
Given the structure of This compound , potential reactions might include:
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Methoxy Group Displacement : The methoxy group could potentially be displaced by nucleophiles in a nucleophilic aromatic substitution (S) reaction, especially if activated by electron-withdrawing groups.
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Sulfinyl Group Reactions : The sulfinyl group could participate in oxidation or reduction reactions, altering the sulfur oxidation state.
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Dealkylation : Similar to other sulfonamides, dealkylation of the ethyl groups could occur under certain conditions, such as enzymatic or electrochemical oxidation.
Research Findings and Data
Since specific research findings on This compound are not available, we can look at related compounds for insights. For example, studies on N,N-diethylbenzenesulfonamide have shown that electrochemical dealkylation can occur efficiently under controlled conditions .
| Compound | Reaction Conditions | Products |
|---|---|---|
| N,N-diethylbenzenesulfonamide | Electrochemical, MeOH | Mono- and di-dealkylated products |
| Sulfinamides (general) | Oxidation | Sulfonamides |
| Sulfinamides (general) | Reduction | Sulfenamides |
Scientific Research Applications
Medicinal Chemistry Applications
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide exhibits significant potential in medicinal chemistry, particularly due to its sulfonamide moiety, which is known for its biological activity.
Antimicrobial Activity : Sulfonamides, including derivatives of this compound, have been widely studied for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. A study highlighted the synthesis of N-sulfonamide derivatives that demonstrated dual inhibitory activity against both DHPS and dihydrofolate reductase (DHFR), showcasing their potential as antimicrobial agents .
Anti-inflammatory Properties : The sulfonamide group is also associated with anti-inflammatory effects. Compounds structurally related to this compound have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation pathways .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis.
Synthesis of Other Compounds : The compound can be utilized in the synthesis of various derivatives through functional group transformations. For instance, it can participate in electrophilic aromatic substitution reactions, leading to the formation of more complex naphthalene derivatives. The sulfinamide functionality allows for further modifications, such as oxidation or reduction, enhancing its utility in synthetic chemistry .
Electrochemical Transformations : Recent studies have explored the electrochemical behavior of sulfonamides, including this compound. These studies focus on electrochemical dealkylation processes that can yield valuable intermediates for further chemical transformations. The optimization of these processes has led to greener synthetic routes with higher yields .
Table 1: Summary of Biological Activities
| Activity Type | Compound/Derivatives | Findings |
|---|---|---|
| Antimicrobial | N-sulfonamide derivatives | Inhibition of bacterial growth via DHPS |
| Anti-inflammatory | Related sulfonamides | Inhibition of COX enzymes |
| Cytotoxicity | Similar structural motifs | Selective cytotoxicity towards cancer cells |
Case Study: Antimicrobial Evaluation
A series of this compound derivatives were synthesized and evaluated for their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing promising antimicrobial activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene core can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Substituent Variations on the Sulfinamide/Sulfonamide Group
Key Observations :
Physicochemical Properties
Key Findings :
- The target compound lacks the dimethylamino fluorophore present in dansyl derivatives, rendering it non-fluorescent .
- Methoxy groups generally improve solubility in dichloromethane or ethyl acetate but reduce water solubility compared to sulfonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate in ).
Biological Activity
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene core substituted with a methoxy group and a sulfinamide functional group. The structural characteristics significantly influence its biological interactions.
Antimicrobial Properties
Research indicates that sulfinamide derivatives exhibit antimicrobial activities. The sulfinamide group can interact with bacterial enzymes, potentially inhibiting their function. A study reported that similar compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may possess comparable properties.
Anticancer Activity
The anticancer potential of naphthalene derivatives has been extensively studied. Naphthoquinone derivatives, which share structural similarities with this compound, have been shown to induce apoptosis in cancer cells. For instance, compounds like 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione were reported to significantly reduce cell viability in various cancer cell lines through mechanisms involving increased reactive oxygen species (ROS) levels and DNA damage .
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Proteins:
The sulfinamide group may form hydrogen bonds with specific amino acids in target proteins, altering their activity. This interaction is crucial for inhibiting enzymes involved in key metabolic pathways.
2. Lipophilicity:
The presence of the methoxy and ethyl groups enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. This characteristic is essential for its bioavailability and subsequent biological effects .
3. Induction of Apoptosis:
Similar compounds have been shown to induce apoptosis through ROS generation, leading to mitochondrial dysfunction and cell death. This pathway is particularly relevant in cancer treatment strategies .
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established anticancer agents such as doxorubicin and etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.3 |
| Doxorubicin | MCF-7 | 0.5 |
| Etoposide | MCF-7 | 0.8 |
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. Flow cytometry analysis confirmed increased levels of intracellular ROS following treatment with this compound .
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide?
Methodological Answer: The synthesis typically involves sulfonamide formation via sulfinyl chloride intermediates. A two-step approach is recommended:
Sulfinylation : React 2-methoxynaphthalene-1-sulfonyl chloride with diethylamine in anhydrous pyridine to form the sulfinamide. Pyridine acts as both a base and solvent, neutralizing HCl byproducts .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Key Parameters Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyridine, 0°C → RT, 12h | 65–75 | 85–90 |
| 2 | Ethanol recrystallization | 60–70 | >99 |
Q. How can this compound be characterized spectroscopically?
Methodological Answer:
Q. What are the recommended protocols for assessing acute toxicity in mammalian models?
Methodological Answer: Follow OECD Guideline 423 for acute oral toxicity:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate Fukui indices. The sulfinamide sulfur atom shows high electrophilicity (f⁻ ~0.45), favoring attack by nucleophiles (e.g., Grignard reagents) at the S-center .
- Transition State Analysis : Identify activation barriers for SN2 mechanisms using intrinsic reaction coordinate (IRC) simulations.
Reactivity Insights Table:
| Nucleophile | ΔG‡ (kcal/mol) | Predicted Product Yield (%) |
|---|---|---|
| MeMgBr | 18.2 | 75–80 |
| PhLi | 22.5 | 50–55 |
Q. How to resolve contradictions in reported toxicological data across studies?
Methodological Answer: Discrepancies often arise from:
- Exposure Route Variability : Compare inhalation vs. oral LD50 values (e.g., oral toxicity may underestimate respiratory risks due to first-pass metabolism) .
- Species-Specific Metabolism : Conduct in vitro microsomal assays (rat vs. human liver microsomes) to identify interspecies differences in sulfoxidation pathways.
Case Study : A 2024 study found renal toxicity at 200 mg/kg in rats, while a 2018 study reported no effects. Resolution:
Q. What advanced techniques validate the compound’s role in enzyme inhibition studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cytochrome P450 3A4) on a CM5 chip. Measure binding affinity (KD) at varying sulfinamide concentrations (0.1–10 μM).
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Recent data show uncompetitive inhibition of CYP3A4 (Ki = 2.3 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
